N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine
Description
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine is a synthetic organic compound that features a pyrimidine ring substituted with a brominated dimethoxyphenyl group and an isopropyl group
Properties
IUPAC Name |
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN3O2/c1-10(2)13-7-16(20-9-19-13)18-8-11-5-14(21-3)15(22-4)6-12(11)17/h5-7,9-10H,8H2,1-4H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZUYSAMHMCEJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=N1)NCC2=CC(=C(C=C2Br)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine typically involves multiple steps. One common route includes the bromination of 4,5-dimethoxybenzyl alcohol to form 2-bromo-4,5-dimethoxybenzyl bromide. This intermediate is then reacted with 6-propan-2-ylpyrimidin-4-amine under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine involves its interaction with specific molecular targets. The brominated dimethoxyphenyl group and the pyrimidine ring play crucial roles in binding to these targets, which may include enzymes or receptors involved in various biological pathways . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,5-dimethoxyphenethylamine: A compound with a similar brominated dimethoxyphenyl group but different overall structure.
2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine: Another compound with similar structural features but different substituents.
Uniqueness
N-[(2-bromo-4,5-dimethoxyphenyl)methyl]-6-propan-2-ylpyrimidin-4-amine is unique due to the combination of its brominated dimethoxyphenyl group and the pyrimidine ring with an isopropyl group
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
